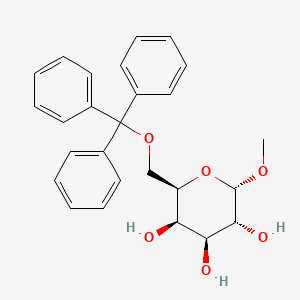

Methyl 6-O-Trityl-alpha-D-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 6-O-Trityl-alpha-D-galactopyranoside: is a chemical compound with the empirical formula C26H28O6 and a molecular weight of 436.50 g/mol . It is a derivative of galactopyranoside, where the hydroxyl group at the 6th position is protected by a trityl group. This compound is often used in organic synthesis and research due to its unique properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-O-Trityl-alpha-D-galactopyranoside typically involves the protection of the hydroxyl group at the 6th position of methyl alpha-D-galactopyranoside using trityl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection strategies as in laboratory settings. The reaction conditions are optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

化学反応の分析

Types of Reactions: Methyl 6-O-Trityl-alpha-D-galactopyranoside can undergo various chemical reactions, including:

Deprotection: The trityl group can be removed under acidic conditions to yield the free hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions at the anomeric carbon.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Substitution: Nucleophiles such as azides or thiols in the presence of a catalyst.

Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: Reducing agents like sodium borohydride (NaBH4).

Major Products:

Deprotection: Methyl alpha-D-galactopyranoside.

Substitution: Various substituted galactopyranosides depending on the nucleophile used.

科学的研究の応用

Synthesis and Characterization

Methyl 6-O-trityl-alpha-D-galactopyranoside can be synthesized through various methods, including regioselective acylation processes. The compound exhibits unique structural characteristics that allow for further modifications to enhance its biological activity. The synthesis typically involves the protection of hydroxyl groups followed by acylation to yield derivatives with improved properties.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Product |

|---|---|---|---|

| 1 | Tritylation | Trityl chloride | This compound |

| 2 | Acylation | Acyl halides (e.g., myristoyl chloride) | Modified MGP esters |

| 3 | Deprotection | Acidic conditions | Free sugar derivatives |

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. In vitro studies indicate that these compounds can inhibit both Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values ranging from 0.352 mg/ml to 0.703 mg/ml against Bacillus subtilis and Escherichia coli strains .

Anticancer Potential

The compound has also been assessed for anticancer properties through predictive models such as the Prediction of Activity Spectra for Substances (PASS). The results suggest that certain derivatives possess promising anticancer activity, with predicted values indicating a higher potential than previous antimicrobial parameters .

Antiviral Activity Against SARS-CoV-2

A notable study focused on the interaction of this compound derivatives with the SARS-CoV-2 main protease. Molecular docking simulations revealed strong binding affinities, indicating potential as antiviral agents. The study highlighted specific interactions with key amino acid residues in the protease, suggesting a mechanism for inhibition .

Antiparasitic Applications

Further investigations into multitarget inhibitors have shown that derivatives of this compound can serve as effective antiparasitic agents against Trypanosoma brucei and Leishmania major. These studies employed a systematic design approach to enhance selectivity and potency against parasite-specific targets while minimizing off-target effects .

Computational Studies

Computational analyses using density functional theory (DFT) have been conducted to evaluate the thermodynamic stability and electronic properties of this compound derivatives. These studies provide insights into the structure-activity relationships (SAR) that can guide further modifications for enhanced biological activity .

作用機序

The mechanism of action of Methyl 6-O-Trityl-alpha-D-galactopyranoside primarily involves its role as a protected sugar derivative. The trityl group serves as a protecting group, preventing unwanted reactions at the 6th hydroxyl position during synthetic transformations. This allows for selective reactions at other positions on the sugar molecule. The compound’s reactivity is influenced by the stability of the trityl group and the conditions under which it can be removed .

類似化合物との比較

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-alpha-D-galactopyranoside: Similar in structure but with additional acetyl groups at positions 2, 3, and 4.

Methyl 6-O-Trityl-alpha-D-glucopyranoside: Similar in structure but derived from glucose instead of galactose.

Uniqueness: Methyl 6-O-Trityl-alpha-D-galactopyranoside is unique due to its specific protection at the 6th position, which allows for selective synthetic modifications. This makes it a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates .

生物活性

Methyl 6-O-Trityl-alpha-D-galactopyranoside (MTrGal) is a glycoside derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of MTrGal, including its synthesis, antimicrobial properties, and molecular docking studies.

1. Synthesis of this compound

The synthesis of MTrGal typically involves the protection of the hydroxyl groups on galactopyranose to enhance its stability and reactivity. The trityl group serves as a protecting group for the 6-hydroxyl position, allowing for selective reactions at other positions on the sugar molecule. The general synthetic route includes:

- Starting Material : Methyl alpha-D-galactopyranoside

- Reagents : Trityl chloride in the presence of a base (e.g., triethylamine)

- Solvent : Dimethylformamide (DMF) or dichloromethane (DCM)

The reaction typically yields MTrGal in good to excellent yields, which can be further purified through column chromatography.

2. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of MTrGal and its derivatives. The compound has shown promising activity against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of MTrGal Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| This compound | Escherichia coli | 15 | 250 µg/mL |

| Staphylococcus aureus | 20 | 200 µg/mL | |

| Candida albicans | 18 | 300 µg/mL |

Studies indicate that the presence of the trityl group enhances the compound's lipophilicity, which may contribute to its ability to penetrate microbial membranes more effectively than unmodified galactopyranosides .

3. Anticancer Activity

MTrGal has also been investigated for its anticancer properties, particularly against various cancer cell lines. In vitro studies have shown that MTrGal exhibits cytotoxic effects on cancer cells by inducing apoptosis.

Case Study: Cytotoxic Effects on Cancer Cells

In a study assessing the effects of MTrGal on Ehrlich ascites carcinoma (EAC) cells, it was found that:

- IC50 Value : The compound demonstrated an IC50 value of approximately 2602.23 μg/mL.

- Mechanism : Molecular docking studies indicated that MTrGal binds to specific protein targets involved in cell proliferation and survival pathways .

4. Molecular Docking Studies

Molecular docking studies provide insights into how MTrGal interacts with biological macromolecules. The binding affinity and interaction profiles are crucial for understanding its mechanism of action.

Table 2: Molecular Docking Results for MTrGal

| Target Protein | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|

| Protein A (4URO) | -7.5 | Hydrogen bonds, hydrophobic interactions |

| Protein B (4XE3) | -8.2 | Ionic interactions, van der Waals forces |

These results suggest that MTrGal has a stable binding conformation with potential therapeutic targets, which may explain its observed biological activities .

特性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3/t21-,22+,23+,24-,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAMNJUPQNEGOI-MQZWXTIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。